![molecular formula C17H17ClN2O3 B2766999 4-chloro-2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol CAS No. 618389-03-0](/img/structure/B2766999.png)
4-chloro-2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and two phenol groups. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the phenol groups. The exact synthesis route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular formula of this compound is C15H15Cl2NO3, and its molecular weight is 328.19 . The presence of the pyrazole ring and the phenol groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The pyrazole ring and the phenol groups in this compound could participate in a variety of chemical reactions. For example, the pyrazole ring could undergo reactions with electrophiles or nucleophiles, and the phenol groups could participate in reactions involving their hydroxyl (-OH) groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl (-OH) groups in the phenol groups could influence the compound’s solubility in water and other polar solvents .Scientific Research Applications
Anticancer Properties
Anti-inflammatory Effects
Antioxidant Activity
Protein Kinase Inhibition
Chemical Biology and Medicinal Chemistry
Proteomics Research
Pharmacological Screening
Molecular Modeling and Drug Design
Future Directions
properties
IUPAC Name |
4-chloro-2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-22-11-4-5-12(17(8-11)23-2)14-9-15(20-19-14)13-7-10(18)3-6-16(13)21/h3-8,14,19,21H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCWGLGRQFUTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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